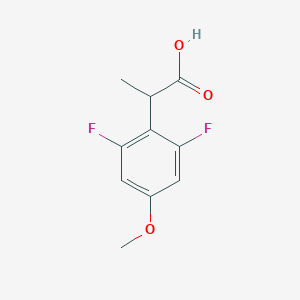
2-(2,6-Difluoro-4-methoxy-phenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Difluoro-4-methoxy-phenyl)propanoic acid is an organic compound characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Difluoro-4-methoxy-phenyl)propanoic acid typically involves the use of 2,6-difluoro-4-methoxyphenylboronic acid as a key intermediate. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 2,6-difluoro-4-methoxyphenylboronic acid with a suitable halide under palladium catalysis . The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like ethanol or water .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Difluoro-4-methoxy-phenyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid moiety can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,6-Difluoro-4-methoxy-phenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,6-Difluoro-4-methoxy-phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, potentially leading to inhibition or activation of specific biological processes . The methoxy group may also play a role in modulating its pharmacokinetic properties, such as absorption and distribution .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-Difluoro-4-methoxyphenyl)acetic acid
- 2-(2,6-Difluoro-4-methoxyphenyl)butanoic acid
- 2-(2,6-Difluoro-4-methoxyphenyl)ethanoic acid
Uniqueness
2-(2,6-Difluoro-4-methoxy-phenyl)propanoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of two fluorine atoms and a methoxy group on the phenyl ring enhances its reactivity and potential biological activity compared to similar compounds .
Properties
Molecular Formula |
C10H10F2O3 |
|---|---|
Molecular Weight |
216.18 g/mol |
IUPAC Name |
2-(2,6-difluoro-4-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H10F2O3/c1-5(10(13)14)9-7(11)3-6(15-2)4-8(9)12/h3-5H,1-2H3,(H,13,14) |
InChI Key |
YJCLQQVWTICZOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=C1F)OC)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


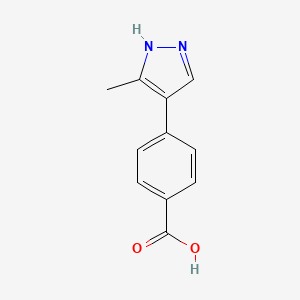
![N-[2-(2-aminoethoxy)ethyl]-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamidehydrochloride](/img/structure/B13583219.png)
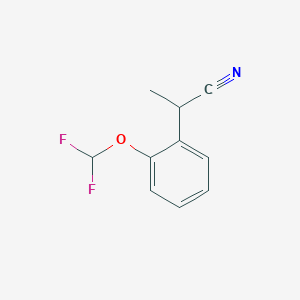
![2-Oxa-3-azabicyclo[2.2.2]octane-5,6-diol](/img/structure/B13583239.png)
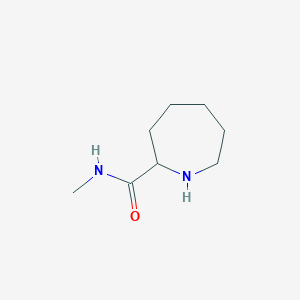
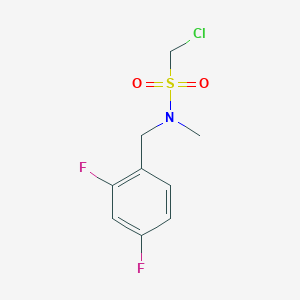
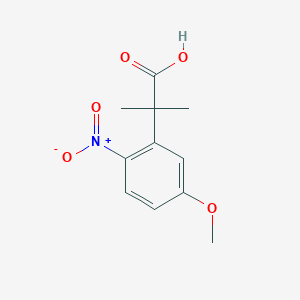
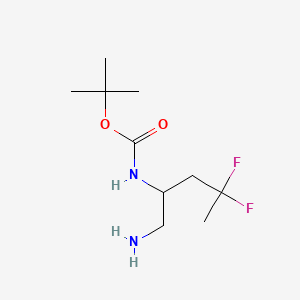


![1-[(4-Chloro-3-fluorophenyl)methyl]cyclopropane-1-carboxylicacid](/img/structure/B13583285.png)
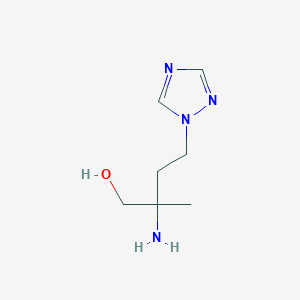
![3,4-Dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-aminehydrochloride](/img/structure/B13583288.png)

